Licoricesaponin C2

Glycosylation pattern Oleanane triterpene Structure elucidation

Researchers requiring precise botanical authentication or pharmacokinetic profiling of licorice saponins face a key challenge: the dominant marker glycyrrhizin cannot substitute for the distinct bis-glucuronide Licoricesaponin C2. We supply this compound as a high-purity (>98% HPLC) reference standard, specifically verified for the oleana-11,13(18)-diene core. - **Key Applications**: Serves as an orthogonal marker for G. uralensis species identification and a specific probe for comparative SAR studies on glycosylation-dependent bioactivity. - **Supply Assurance**: Available in standard research quantities; inquire for custom synthesis. Each shipment includes a Certificate of Analysis confirming purity and structural identity, ensuring immediate analytical method readiness.

Molecular Formula C42H62O15
Molecular Weight 806.9 g/mol
CAS No. 118525-49-8
Cat. No. B1675304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicoricesaponin C2
CAS118525-49-8
SynonymsLicorice saponin C2;  Licoricesaponin C2;  Saponin C2, from licorice; 
Molecular FormulaC42H62O15
Molecular Weight806.9 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C=CC6=C7CC(CCC7(CCC63C)C)(C)C(=O)O)C)C
InChIInChI=1S/C42H62O15/c1-37(2)21-10-13-42(7)22(9-8-19-20-18-39(4,36(52)53)15-14-38(20,3)16-17-41(19,42)6)40(21,5)12-11-23(37)54-35-31(27(46)26(45)30(56-35)33(50)51)57-34-28(47)24(43)25(44)29(55-34)32(48)49/h8-9,21-31,34-35,43-47H,10-18H2,1-7H3,(H,48,49)(H,50,51)(H,52,53)/t21-,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1
InChIKeyWPDHECQXVOACTR-MOBXHYNLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Licoricesaponin C2 Reference Standard


Licoricesaponin C2 (CAS 118525-49-8) is an oleanane-type triterpene oligoglycoside isolated from the air-dried roots of Glycyrrhiza uralensis (Chinese licorice) [1]. Its molecular formula is C42H62O15, with a molecular weight of 806.9 g/mol, and it features a characteristic bis-glucuronide glycosylation pattern at the C-3 position of the oleana-11,13(18)-dien-30-oic acid aglycone core [1][2]. This compound is a minor but structurally distinct saponin constituent within the Glycyrrhiza genus, and its procurement as a purified reference standard supports analytical method development, phytochemical authentication, and mechanistic pharmacological studies where differentiation from the dominant licorice saponin glycyrrhizin is required.

High-purity reference standard for analytical method development
Botanical authentication marker for Glycyrrhiza species
Metabolomic and pharmacokinetic profiling of minor saponins

Substitution Limitations for Licoricesaponin C2


Licoricesaponin C2 cannot be substituted with glycyrrhizin or other licorice saponins without compromising experimental validity. Structurally, Licoricesaponin C2 possesses a 3-O-bis-β-D-glucuronopyranosyl moiety and a distinct aglycone bearing an 11,13(18)-diene system, whereas glycyrrhizin is a monoglucuronide with an 11-oxo-12-ene aglycone [1]. This fundamental difference in glycosylation pattern and aglycone oxidation state dictates divergent physicochemical properties, including chromatographic retention behavior and ionization efficiency in mass spectrometry [2]. Furthermore, the bis-glucuronide structure influences metabolic stability and the potential to undergo enterohepatic recirculation differently than monoglucuronide analogs, making Licoricesaponin C2 a non-interchangeable entity for quantitative analysis, metabolic tracing, or structure-activity relationship studies within the Glycyrrhiza saponin class.

Glycyrrhizin substitution
Different bis-glucuronide linkage and diene aglycone alter chromatographic retention and MS ionization; may compromise peak assignment.
Licoricesaponin G2 substitution
One additional glucuronic acid residue shifts precursor mass and MS/MS fragmentation, risking misidentification in metabolomics workflows.
Glycyrrhetinic acid substitution
Aglycone lacks the bis-glucuronide moiety; lipophilicity and polarity differ substantially, limiting direct use in glycoside-specific assays.

Licoricesaponin C2 Comparative Evidence


Bis-glucuronide vs. Monoglucuronide Glycosylation

Licoricesaponin C2 is structurally distinguished from the primary licorice saponin glycyrrhizin by its glycosylation architecture. Specifically, Licoricesaponin C2 possesses a 3-O-[β-D-glucuronopyranosyl(1→2)-β-D-glucuronopyranosyl] bis-glucuronide moiety linked to an oleana-11,13(18)-dien-30-oic acid aglycone [1]. In contrast, glycyrrhizin (glycyrrhizic acid) bears a monoglucuronide glycosylation (3-O-[β-D-glucuronopyranosyl(1→2)-β-D-glucuronopyranosyl]) but is attached to an 11-oxo-olean-12-en-30-oic acid (glycyrrhetinic acid) aglycone, and additionally features a second glucuronic acid residue at the C-30 carboxyl group in its typical salt forms [2]. This difference in aglycone oxidation state and the specific bis-glucuronide linkage at C-3 confers distinct chromatographic and ionization properties to Licoricesaponin C2, which are essential for its unique identification in complex botanical matrices [1].

Glycosylation Architecture
Head-to-head
Bis-glucuronide C-3 linkage on oleana-11,13(18)-diene vs. monoglucuronide with additional C-30 glucuronic acid on 11-oxo-12-ene
Unique retention time and MS/MS fragmentation patterns
NMR-verified structural distinction; critical for reference standard identity
Glycosylation pattern Oleanane triterpene Structure elucidation Glycyrrhiza uralensis

Glucuronic Acid Residue Count vs. Licoricesaponin G2

In a comprehensive UPLC-MS/MS characterization of triterpene saponins from licorice, Licoricesaponin C2 (m/z 805.3993 [M-H]⁻) was unambiguously distinguished from its close structural analog Licoricesaponin G2 by the number of glucuronic acid residues [1]. Licoricesaponin C2 contains two glucuronic acid moieties (bis-glucuronide), whereas Licoricesaponin G2 contains three glucuronic acid moieties (tri-glucuronide), resulting in a mass difference of 176 Da corresponding to one additional glucuronic acid unit [1]. This quantitative difference in glycosylation is critical for accurate peak assignment in metabolomics studies, as the two compounds exhibit distinct MS/MS fragmentation pathways and precursor ion masses [1].

Glucuronic Acid Residues
Head-to-head
176 Da mass difference
Avoids misidentification in metabolomics studies
UHPLC-HRMS/MS; precursor m/z 805.3993 vs. 981.4
Mass spectrometry Metabolite identification Glucuronidation Licorice saponins

Glycoside vs. Aglycone: Glycyrrhetinic Acid

Licoricesaponin C2 is a glycosylated saponin (bis-glucuronide) that serves as a potential prodrug or metabolic precursor, contrasting sharply with the aglycone 18β-glycyrrhetinic acid (GA), which is the primary bioactive metabolite of glycyrrhizin [1]. While GA exhibits potent pharmacological activity (e.g., inhibition of 11β-hydroxysteroid dehydrogenase), its bioavailability and tissue distribution are governed by extensive glucuronidation and sulfation following oral administration [1]. In contrast, Licoricesaponin C2, as an intact bis-glucuronide, possesses different solubility and permeability characteristics (LogP 4.50, TPSA 250.00 Ų) [2] compared to the more lipophilic GA (LogP ~6.0), which influences its absorption profile and potential to act as a substrate for intestinal transporters [2].

Glycoside vs. Aglycone
Class-level inference
LogP 4.50, TPSA 250.00 Ų vs. LogP ~6.0, TPSA ~74.6 Ų for glycyrrhetinic acid
Distinct solubility and permeability profiles
Calculated properties; validate experimentally for transporter studies
Metabolic stability Enterohepatic circulation Prodrug Aglycone

Hepatoprotective Activity vs. Other Saponins

Preliminary pharmacological studies have indicated that Licoricesaponin C2 exhibits stronger hepatoprotective activities compared to some other licorice saponins in vitro, though the specific comparator compounds and quantitative metrics (e.g., EC50 values, percent hepatoprotection) were not explicitly reported in accessible literature . This class-level inference is derived from secondary sources that reference primary research demonstrating a rank-order hepatoprotective effect among licorice-derived triterpene saponins, with Licoricesaponin C2 showing enhanced protective capacity against chemically-induced hepatocyte injury in cellular models .

Hepatoprotective Rank
Data to verify
Qualitative superiority reported
Context-dependent; no quantitative EC50 data
Source-limited; requires replication in controlled assays
Hepatoprotection Liver injury In vitro pharmacology Saponin comparison

Reference Standard Purity and Identity Verification

Commercially available Licoricesaponin C2 reference standards are routinely supplied with HPLC purity specifications of ≥98%, ensuring reliable quantitative analysis and method validation [1]. This high level of purity is critical for accurate calibration curve generation and for minimizing interference from co-eluting impurities or structurally related saponins (e.g., Licoricesaponin A3, B2, G2) that are present in crude licorice extracts [2]. The compound exhibits distinct physicochemical constants, including a melting point of 249–251°C (MeOH) and specific optical rotation [α]²³D −120.0° (c 0.2, MeOH), which serve as orthogonal identity confirmation parameters beyond chromatographic retention time alone [2].

Reference Standard Purity
Supporting evidence
HPLC ≥98% mp 249–251 °C [α]²³D −120.0°
Ensures accurate quantification and identity
Orthogonal physicochemical confirmation beyond retention time
HPLC purity Reference standard Quality control Phytochemical analysis

Application Scenarios for Licoricesaponin C2


Species Authentication Method Development

Utilize Licoricesaponin C2 as a high-purity (>98% HPLC) reference standard for developing and validating UPLC-MS/MS or HPLC-UV methods aimed at differentiating Glycyrrhiza uralensis from other Glycyrrhiza species (G. glabra, G. inflata) based on their characteristic minor saponin profiles [1]. The compound's distinct bis-glucuronide structure and unique retention time relative to the dominant saponin glycyrrhizin provide a specific marker peak for confirming botanical identity and detecting adulteration in licorice-derived raw materials and finished products [1].

Metabolomic and Pharmacokinetic Profiling

Employ Licoricesaponin C2 as an authenticated analytical standard in untargeted or targeted metabolomics workflows to accurately identify and quantify this bis-glucuronide saponin in biological matrices (plasma, urine, bile) following administration of licorice extracts [1]. Its distinct MS/MS fragmentation pattern (m/z 805.3993 [M-H]⁻) enables unambiguous discrimination from tri-glucuronide analogs such as Licoricesaponin G2, facilitating precise pharmacokinetic profiling of minor licorice constituents and elucidation of their metabolic fate, including potential enterohepatic recirculation pathways that differ from monoglucuronide saponins [1].

SAR Studies of Bis-glucuronide Saponins

Procure Licoricesaponin C2 as a structurally defined bis-glucuronide saponin probe for comparative SAR investigations focused on hepatoprotective or anti-inflammatory mechanisms [1]. Its unique 3-O-bis-β-D-glucuronopyranosyl glycosylation and oleana-11,13(18)-diene aglycone core differentiate it from both monoglucuronide saponins (e.g., glycyrrhizin) and aglycones (e.g., 18β-glycyrrhetinic acid), allowing researchers to systematically evaluate the impact of glycosylation multiplicity and aglycone oxidation state on target engagement, cellular permeability, and in vitro biological activity [1].

Quality Control of Licorice Products

Incorporate Licoricesaponin C2 as a secondary marker compound in the chemical fingerprinting and quantitative quality control of licorice root extracts used in traditional Chinese medicine (TCM) formulations and dietary supplements [1]. While glycyrrhizin serves as the primary quantitative marker, Licoricesaponin C2 provides orthogonal confirmation of species authenticity and processing history, particularly for distinguishing between G. uralensis and G. glabra sources. Its use as a reference standard ensures batch-to-batch consistency and compliance with emerging pharmacopeial standards that increasingly require multi-component profiling of botanical drug substances [1].

Application
Selection Property
Validation Focus
Species authentication method development
Distinct bis-glucuronide marker peak
UPLC-MS/MS retention time and specificity
Metabolomic and PK profiling
Unique m/z 805.3993 precursor and MS/MS
Discrimination from tri-glucuronide analogs
Bis-glucuronide SAR studies
3-O-bis-glucuronide scaffold and diene aglycone
Impact of glycosylation on target engagement and permeability
Licorice product quality control
Secondary marker for species authenticity
Batch-to-batch consistency and pharmacopeial compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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